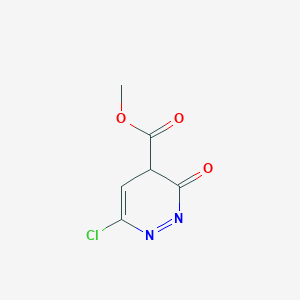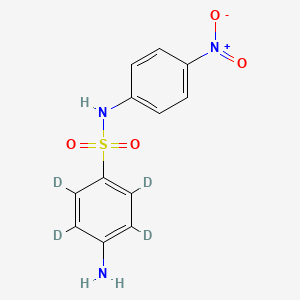
Antitumor agent-153
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Antitumor agent-153 is synthesized through a series of chemical reactions starting from PRT4165. The synthetic route involves the optimization of the parent compound to enhance its inhibitory activity against histone H2A ubiquitination. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Antitumor agent-153 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups .
Scientific Research Applications
Antitumor agent-153 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of histone H2A ubiquitination and its effects on cellular processes.
Biology: Employed in research to understand the role of histone modifications in gene expression and cancer development.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various cancers, particularly osteosarcoma.
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies
Mechanism of Action
The mechanism of action of antitumor agent-153 involves the inhibition of histone H2A monoubiquitination. This inhibition disrupts the normal function of histone H2A, leading to alterations in gene expression and the suppression of cancer cell growth. The molecular targets of this compound include the enzymes involved in histone ubiquitination, such as E1 activating enzyme, E2 conjugating enzyme, and E3 ligating enzyme .
Comparison with Similar Compounds
Antitumor agent-153 is unique in its optimized inhibition of histone H2A ubiquitination. Similar compounds include:
PRT4165: The parent compound from which this compound is derived.
Tankyrase inhibitors: Compounds like OM-153 that inhibit tankyrase enzymes and have shown antitumor efficacy in various models.
Histone deacetylase inhibitors: Compounds that target histone modifications but through different mechanisms compared to this compound.
This compound stands out due to its specific inhibition of histone H2A ubiquitination and its potent anticancer activity .
Properties
Molecular Formula |
C16H8N2O6 |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-[(2,6-dinitrophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H |
InChI Key |
MJQKXAMIHCYJTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)

![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)

